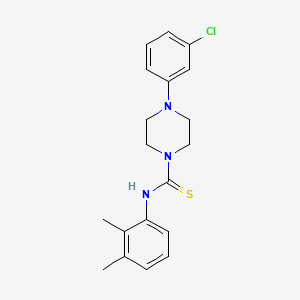

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide

Description

4-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a piperazine-derived carbothioamide featuring a 3-chlorophenyl substitution at the piperazine N1-position and a 2,3-dimethylphenyl group attached via a thiourea linkage. Its synthesis typically involves reacting substituted isothiocyanates with piperazine intermediates under basic conditions (e.g., triethylamine in dichloromethane) . Structural characterization is confirmed via LC-MS, HRMS, and ¹H NMR, with spectral data aligning with similar piperazine carbothioamides .

Properties

IUPAC Name |

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3S/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOPVGCZGCQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a member of the piperazine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chlorophenyl group and a dimethylphenyl moiety contributes to its unique pharmacological profile.

Biological Activity Overview

-

Antidepressant and Anxiolytic Effects :

- Piperazine derivatives have been studied for their potential antidepressant properties. Compounds with similar structures have shown activity at serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation.

-

Dopamine Transporter Inhibition :

- Related piperazine compounds have demonstrated potent inhibition of the dopamine transporter (DAT). For example, 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine has been identified as a highly selective DAT ligand with a dissociation constant of 0.04 nM, making it significantly more potent than cocaine in vitro .

- Anticancer Activity :

Case Studies

- Study on Piperazine Derivatives : A study highlighted that compounds similar to this compound showed promising results as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) indicated that modifications at the piperazine nitrogen could enhance AChE inhibition.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Compound A | AChE Inhibitor | 0.23 |

| Compound B | DAT Inhibitor | 0.04 |

| Compound C | Anticancer | Varies |

- The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the thioamide functional group could also enhance its reactivity and binding affinity to target enzymes or receptors.

Scientific Research Applications

Overview

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide is a piperazine derivative that has garnered attention in scientific research due to its diverse biological activities. Its molecular formula is C19H22ClN3S, and it exhibits a molecular weight of approximately 359.92 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in pharmacology.

The compound has been studied for its potential in multiple therapeutic areas:

1. Antidepressant and Anxiolytic Effects

- Piperazine derivatives, including this compound, have shown activity at serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation and anxiety management. These properties suggest its potential as an antidepressant and anxiolytic agent.

2. Dopamine Transporter Inhibition

- Similar compounds have demonstrated potent inhibition of the dopamine transporter (DAT). For instance, related piperazine derivatives have shown higher potency than cocaine in vitro, indicating potential applications in treating disorders related to dopamine dysregulation, such as ADHD and substance use disorders.

3. Anticancer Activity

- Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines through mechanisms involving caspase pathways and modulation of Bcl-2 family proteins. It has shown effectiveness against gastric cancer (MGC-803), liver cancer (HepG-2), and ovarian cancer (SKOV-3) cell lines.

4. Neuroprotective Properties

- The compound may also provide neuroprotection by reducing oxidative stress and enhancing neuronal survival in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease.

Study on Anticancer Activity

A study focusing on piperazine derivatives demonstrated that modifications at the piperazine nitrogen could enhance acetylcholinesterase (AChE) inhibition, which is significant for neurodegenerative diseases like Alzheimer's. The structure-activity relationship indicated that this compound could serve as a lead for developing more effective AChE inhibitors.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| Compound A | AChE Inhibitor | 0.23 |

| Compound B | DAT Inhibitor | 0.04 |

| Compound C | Anticancer | Varies |

Pharmacological Studies

In pharmacological studies, this compound exhibited promising results as an antidepressant and anxiolytic agent through its action on serotonin receptors. Its ability to inhibit DAT also positions it as a candidate for further exploration in treating dopamine-related disorders .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound Name | Substituents on Piperazine/Thiourea | Molecular Weight | LC-MS Retention Time (min) | HRMS (ESI) m/z [M+H]+ |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide | 3-Cl-C6H4; 2,3-dimethyl-C6H3 | ~373.89* | Not reported | Not reported |

| 4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl) analog (35) | 3-Cl, 5-CF3-C6H3; 4,6-dimethyl-pyridin-2-yl | 429.11 | 5.41 (Method 1) | 429.1131 |

| 4-(2,3-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl) analog (37) | 2,3-Cl2-C6H3; 4,6-dimethyl-pyridin-2-yl | 395.09 | 5.096 (Method 1) | 395.0858 |

| 4-(3,5-Dichlorophenyl)-N-(4,6-dimethylpyridin-2-yl) analog (31) | 3,5-Cl2-C6H3; 4,6-dimethyl-pyridin-2-yl | 463.14 | 5.283 (Method 1) | 463.1401 |

| 4-(3,5-Dimethylphenyl)-N-(4,6-dimethylpyridin-2-yl) analog (33) | 3,5-(CH3)2-C6H3; 4,6-dimethyl-pyridin-2-yl | 355.20 | 4.739 (Method 1) | 355.1962 |

*Calculated based on molecular formula C19H21ClN4S.

Source : .

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and trifluoromethyl substituents increase molecular polarity, reflected in longer LC-MS retention times (e.g., compound 35: 5.41 min vs. compound 33: 4.739 min) .

- Steric Effects : Bulkier substituents (e.g., 2,3-dimethylphenyl vs. 4,6-dimethylpyridin-2-yl) may reduce solubility but enhance receptor binding specificity .

Key Observations :

Key Observations :

- Anti-Hemolytic Activity : The 3-chlorophenyl group may enhance interactions with phospholipase A2 (PLA2), as seen in related anti-hemolytic agents .

- Receptor Specificity : Fluorinated or sulfonyl-containing analogs (e.g., GPCR ligand) exhibit higher affinity for neuropeptide receptors, suggesting substituent-driven selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.